2-(4-Ethoxybenzoyl)-5-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Ethoxybenzoyl)-5-methylpyridine” often involves the use of 4-Ethoxybenzoyl chloride and 4-Methoxybenzyl chloride . These compounds are reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .
Scientific Research Applications
Synthesis and Chemical Behavior
- Synthesis of Related Compounds : 2-(4-Ethoxybenzoyl)-5-methylpyridine is related to compounds like 4-norpyridoxine, synthesized via heterodiene condensation, demonstrating its utility in complex organic syntheses (Chekhun et al., 1974).
- Oxidative Coupling Reactions : It's structurally similar to compounds like 5-ethenyl-4-methyl-3-pyridinecarbonitrile, which undergo oxidative coupling. Such reactions are vital in creating complex molecules for various applications (Jahangir et al., 1990).
- Formation of Schiff Bases : This compound is structurally related to molecules involved in forming Schiff bases, a reaction crucial in synthesizing various pharmaceuticals and fine chemicals (Bai Linsha, 2015).
Catalysis and Material Science
- Hydrodesulfurization Studies : Analogous structures like 2-methylpyridine have been studied for their effects on hydrodesulfurization, a process important in fuel purification (Egorova & Prins, 2004).
- Liquid Crystal Formation : Studies on similar compounds, like those involving bipyridines, have explored their role in forming liquid crystals, a field significant for display technologies (Martinez-Felipe et al., 2016).
Environmental and Biological Applications
- Biodegradation Studies : The biodegradation of similar compounds, like 2-methylpyridine, has been investigated for environmental remediation purposes (O’Loughlin et al., 1999).
- Potential in Dye-Sensitized Solar Cells : Related compounds have been studied for their role in enhancing the performance of dye-sensitized solar cells, indicating potential applications in renewable energy technologies (Yin et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(4-ethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-18-13-7-5-12(6-8-13)15(17)14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFSQLVPLGDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxybenzoyl)-5-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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